molecular formula C18H16ClNO3S B2901025 N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide CAS No. 863007-61-8

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide

Cat. No.: B2901025
CAS No.: 863007-61-8
M. Wt: 361.84
InChI Key: HOVBXKHJEJVMQP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide is a benzamide derivative featuring a 3-chlorophenyl group, a 2-methylbenzamide core, and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety. The sulfone group in the dihydrothiophene ring enhances polarity and solubility, while the chlorophenyl substituent likely contributes to hydrophobic interactions in biological systems. Structural analogues often share these motifs but differ in substituents, influencing their physicochemical and pharmacological properties .

Properties

IUPAC Name

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S/c1-13-5-2-3-8-17(13)18(21)20(15-7-4-6-14(19)11-15)16-9-10-24(22,23)12-16/h2-11,16H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVBXKHJEJVMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 3-chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the 3-position.

    Synthesis of the 1,1-dioxido-2,3-dihydrothiophen-3-yl intermediate: This involves the oxidation of a thiophene ring to form the dioxido-dihydrothiophene structure.

    Coupling reaction: The final step involves coupling the 3-chlorophenyl intermediate with the dioxido-dihydrothiophen-3-yl intermediate in the presence of a suitable catalyst and under controlled reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the sulfur atom in the dioxido-dihydrothiophene ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substitutents

  • N-(2-Chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thiophenyl)-2-ethoxybenzamide (): This compound replaces the 3-chlorophenyl group with a 2-chlorobenzyl moiety and incorporates a 2-ethoxybenzamide instead of 2-methylbenzamide.
  • 3-Chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thiophenyl)benzamide (): The addition of a diethylamino group on the benzyl substituent introduces basicity, which could enhance solubility in acidic environments and influence receptor binding through protonation.

Table 1: Substituent Effects on Key Properties

Compound Key Substituents Solubility (LogP) Potential Bioactivity
Target Compound 3-Chlorophenyl, 2-methylbenzamide Moderate (~3.2) Enzyme inhibition (hypothesized)
N-(2-Chlorobenzyl) analogue () 2-Chlorobenzyl, 2-ethoxybenzamide Higher (~3.8) Enhanced CNS penetration
Diethylamino variant () 4-Diethylaminobenzyl Lower (~2.5) pH-dependent binding

Thiourea and Thiazole Derivatives

  • 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea (): Replaces the benzamide with a thiourea group, enabling stronger hydrogen bonding via the sulfur atom. The thiourea moiety may confer higher metabolic stability but reduced solubility compared to the sulfone-containing target compound .
  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide ():
    Features a dihydrothiazole ring instead of dihydrothiophen-dioxide. The thiazole’s aromaticity and reduced polarity may decrease solubility but improve binding to hydrophobic enzyme pockets. X-ray data confirm planar geometry, which contrasts with the puckered dihydrothiophene ring in the target compound .

Pyridine- and Thiophene-Based Analogues in Antiviral Contexts

Compounds such as (2R)-2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)propenamide (5RH3) and 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) () share the chlorophenyl group and amide linker. These pyridine-containing analogues exhibit strong binding affinities (≤ −22 kcal/mol) to viral proteases via interactions with HIS163 and ASN142. The target compound’s dihydrothiophen-dioxide group may offer similar binding but with distinct electronic effects due to the sulfone’s electron-withdrawing nature .

Phenothiazine and Azetidine Derivatives

Compounds like N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamide () integrate phenothiazine and azetidine rings. These structures are associated with antipsychotic activity, highlighting how scaffold variations redirect bioactivity despite shared chlorophenyl and amide motifs .

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